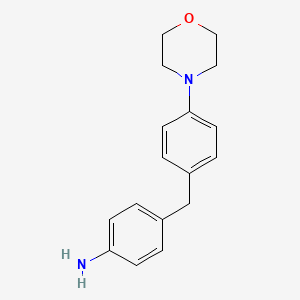
4-(4-Morpholinobenzyl)-phenylamine
Descripción general
Descripción
“4-(4-Morpholinobenzyl)-phenylamine” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 4-morpholin-4-yl-phenyl methanol, 4-morpholinobenzyl alcohol, 4-morpholin-4-yl phenyl methanol, and 4-morpholinophenyl methanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.25 g/mol . The InChI Key is KUAHZNZWSIDSTH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=C (C=C1)N1CCOCC1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.25 g/mol and a density of 1.16 g/cm3 . Its boiling point is 378.4 ℃ at 760 mmHg .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that compounds with a morpholine group exhibit antimicrobial properties. For instance, a study investigating the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine demonstrated significant effects against multi-resistant strains of bacteria and fungi. The compound, in combination with other antibiotics, showed a reduction in the minimum inhibitory concentration (MIC) against specific bacterial strains, suggesting its potential as a modulator of antibiotic resistance (Oliveira et al., 2015).
Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, highlighting their significant analgesic, anti-inflammatory, and antimicrobial activities. The research underscores the potential of these compounds in developing new therapeutic agents (Panneerselvam et al., 2009).
Neurokinin-1 Receptor Antagonism
A distinct compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active antagonist of the h-NK(1) receptor. It demonstrates significant pre-clinical efficacy in tests relevant to clinical outcomes in emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating these conditions (Harrison et al., 2001).
Chemical Synthesis and Modification
In synthetic chemistry, the reaction of 4-hydroxycoumarin with primary amines, including morpholine, under microwave irradiation, produced N-substituted 4-aminocoumarins with excellent yields. This methodological advancement demonstrates the role of morpholine derivatives in facilitating efficient chemical transformations (Stoyanov & Ivanov, 2004).
Environmental and Biological Applications
Studies on the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids reveal their moderate or low toxicity and potential as biomass solvents. This research extends the application of morpholine derivatives beyond pharmacology into green chemistry and environmental science (Pernak et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-morpholin-4-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)19-9-11-20-12-10-19/h1-8H,9-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSNXPWQOZNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



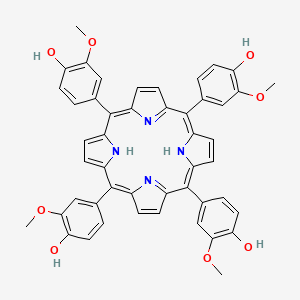
![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)


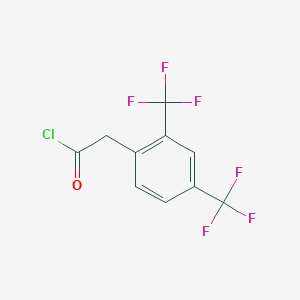
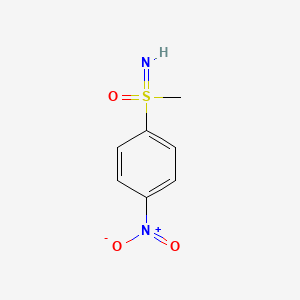

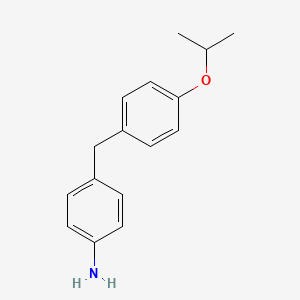
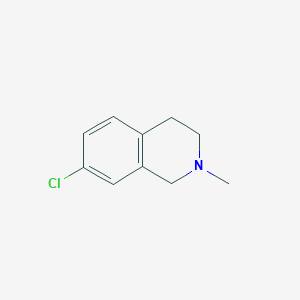
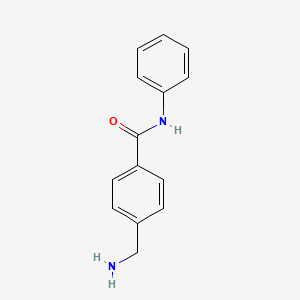
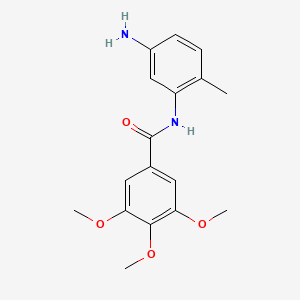
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)